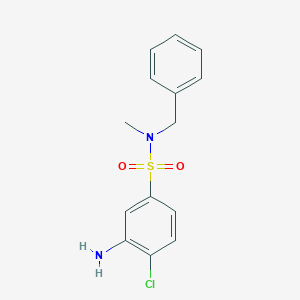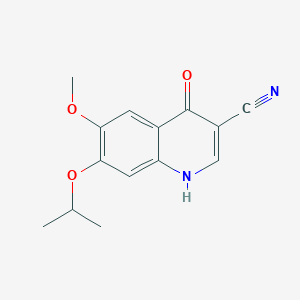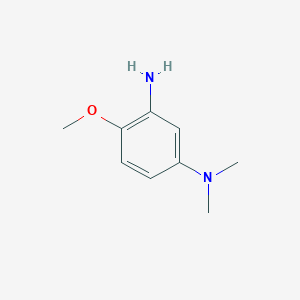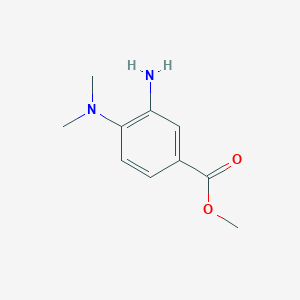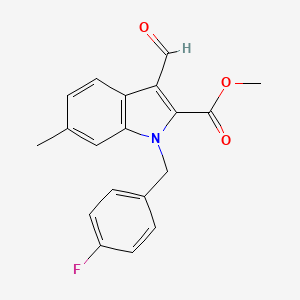
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” is a complex organic compound. However, there is limited information available about this specific compound. It is structurally similar to known synthetic cannabinoids1.
Synthesis Analysis
The synthesis of such compounds is a complex process and typically involves multiple steps. Unfortunately, there is no specific information available on the synthesis of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”. However, related compounds have been synthesized in the context of research into new psychoactive substances2.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, there is no specific information available on the molecular structure of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”.Chemical Reactions Analysis
The chemical reactions involving “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” are not well-documented. However, related compounds have been studied. For example, the synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) undergoes glucuronidation, a metabolic reaction involving the addition of a glucuronic acid group3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, there is no specific information available on the physical and chemical properties of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”.Safety And Hazards
The safety and hazards associated with “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” are not well-documented. However, it is important to handle all chemicals with care and use appropriate safety measures.
Orientations Futures
The future directions for research into “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” and related compounds could include further studies into their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with these compounds2.
Propriétés
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSSVQPZVYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



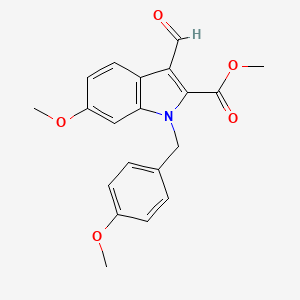
![6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol](/img/structure/B1387180.png)
![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387181.png)
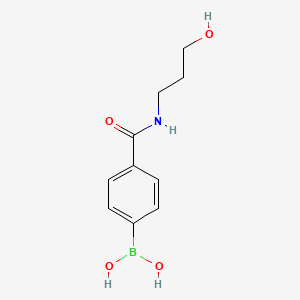
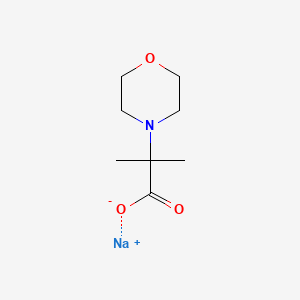
![(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde](/img/structure/B1387186.png)
